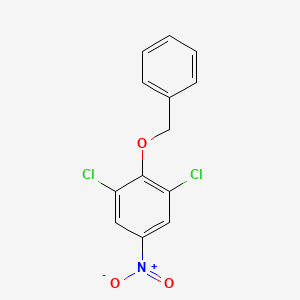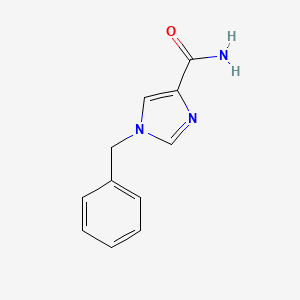
1,3-Diethylquinoxalin-2-one
概要
説明
1,3-Diethylquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties The presence of the quinoxaline core in various natural products and pharmaceutical compounds makes them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethylquinoxalin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamines with 1,2-dicarbonyl compounds. For instance, the reaction of 1,2-diaminobenzene with diethyl oxalate under reflux conditions in ethanol can yield this compound. Another method involves the condensation of 1,2-diaminobenzene with diethyl malonate in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions
1,3-Diethylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms. For example, alkylation with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: N-alkylated quinoxaline derivatives.
科学的研究の応用
1,3-Diethylquinoxalin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives exhibit antimicrobial, antiviral, and anticancer activities. They are studied for their potential as therapeutic agents.
Medicine: this compound derivatives are investigated for their potential as inhibitors of enzymes such as aldose reductase and HIV-1 reverse transcriptase.
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also explored for its potential in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,3-diethylquinoxalin-2-one and its derivatives involves interactions with various molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms. The exact molecular pathways involved can vary depending on the specific derivative and its target.
類似化合物との比較
1,3-Diethylquinoxalin-2-one can be compared with other quinoxaline derivatives such as:
Quinoxalin-2-one: Lacks the diethyl substitution, which can affect its biological activity and chemical reactivity.
3,4-Dihydroquinoxalin-2-one:
1,4-Diethylquinoxalin-2-one: Similar structure but with different substitution pattern, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoxaline derivatives.
特性
IUPAC Name |
1,3-diethylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-12(15)14(4-2)11-8-6-5-7-10(11)13-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUSZRGTBDUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N(C1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349826 | |
| Record name | 1,3-diethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848746-58-7 | |
| Record name | 1,3-diethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1H-Thieno[3,2-c]pyrazol-5-yl)methanol](/img/structure/B3359280.png)
![[6-(Dimethylamino)-4-ethylpyridin-3-yl]boronic acid](/img/structure/B3359285.png)






